Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate, with the CAS number 1610758-21-8, is a complex organic compound primarily recognized as a prodrug for dabigatran, an anticoagulant used in the prevention of stroke and systemic embolism. The compound falls under the category of aromatic amides and is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its pharmacological properties.
Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is classified as a pharmaceutical intermediate and impurity standard in dabigatran formulations. Its structural complexity makes it relevant for studies in medicinal chemistry and drug development.
The synthesis of ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate typically involves several steps of chemical reactions, including:
These methods require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
The synthesis often employs techniques such as chromatography for purification and spectroscopic methods (NMR, IR) for characterization. The use of solvents and reagents must comply with safety regulations due to the potential hazards associated with some intermediates.
The molecular formula for ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is C35H43N7O5, with a molecular weight of approximately 641.76 g/mol. The structure features:
The intricate arrangement of these groups contributes to its biological activity and solubility characteristics .
The compound's accurate mass is reported as 641.333 g/mol, with specific structural representations available through SMILES and InChI notations for computational modeling .
Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can undergo various chemical reactions typical of ester compounds:
These reactions are significant for understanding its stability and reactivity in biological systems .
Reactions are typically monitored using HPLC or GC techniques to assess conversion rates and product formation.
As a prodrug, ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is converted into its active form (dabigatran) through enzymatic hydrolysis after administration. This conversion enhances its bioavailability and therapeutic efficacy in inhibiting thrombin, a key enzyme in the coagulation cascade.
The mechanism involves binding to the active site of thrombin, preventing fibrin formation, which is crucial in blood clotting processes .
Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is characterized by:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its lipophilic nature allows for good membrane permeability, enhancing its pharmacokinetic profile .
Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate serves primarily as a reference standard in pharmaceutical development related to dabigatran formulations. Its role as an impurity standard helps ensure quality control during manufacturing processes.
Additionally, research into its synthesis and properties contributes to broader studies on anticoagulant drug design and optimization strategies aimed at improving therapeutic outcomes in patients at risk for thromboembolic events .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3